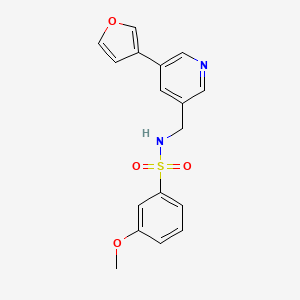

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 5-position and a 3-methoxybenzenesulfonamide moiety attached via a methylene bridge. While specific data on its physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest moderate molecular weight (~350–400 g/mol) and tunable electronic properties due to the methoxy and furan substituents.

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-22-16-3-2-4-17(8-16)24(20,21)19-10-13-7-15(11-18-9-13)14-5-6-23-12-14/h2-9,11-12,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFKQYYLGYSDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.

Coupling with Pyridine: The furan derivative is then coupled with a pyridine derivative using a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.

Introduction of the Methoxybenzenesulfonamide Group: The final step involves the sulfonation of the intermediate product with methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Furanones

Reduction: Piperidine derivatives

Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its anti-inflammatory and anti-tumor properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with sulfonamide derivatives from the evidence, focusing on substituent variations and their implications:

Key Research Findings and Gaps

- : Sulfonamide-thiazole hybrids (e.g., 4d–4i) show varied bioactivity based on amine substituents, suggesting the target compound’s furan and methoxy groups may offer unique selectivity .

- : Methanesulfonamide derivatives (e.g., compound 16) exhibit streamlined synthesis but lower molecular complexity than the target compound, highlighting a trade-off between simplicity and functional diversity .

- Unaddressed Areas: No direct data on the target compound’s bioactivity or pharmacokinetics were found. Comparative studies with analogs (e.g., halogenated vs. methoxy-substituted sulfonamides) are needed to elucidate structure-activity relationships.

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

The compound can be characterized by its molecular formula and a molecular weight of 320.4 g/mol. The structure includes a furan moiety, a pyridine ring, and a methoxybenzenesulfonamide group, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 2034313-86-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

In one study, the compound was tested using the agar disc-diffusion method against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial activity.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 44 |

| Escherichia coli | 32 |

| Methicillin-resistant S. aureus (MRSA) | 11 |

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in inhibiting bacterial growth by interfering with folate synthesis.

Cancer Research

Beyond its antimicrobial properties, there is emerging interest in the potential anti-cancer activities of this compound. Preliminary research suggests that it may inhibit specific cancer cell lines, potentially through pathways involving apoptosis and cell cycle regulation.

Future Directions

Further studies are needed to elucidate the full range of biological activities associated with this compound. Research should focus on:

- In vivo Studies : To assess the efficacy and safety in living organisms.

- Mechanistic Studies : To understand how the compound interacts at the molecular level with target cells.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.